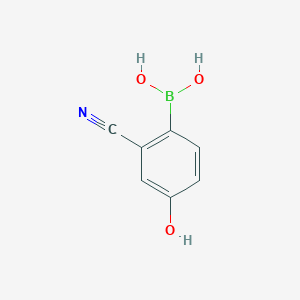
(2-Cyano-4-hydroxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative that contains a cyano and a hydroxy group on the benzene ring . The chemical formula of this compound is C7H6BNO3 . It is a powder with a molecular weight of 162.94 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid prodrugs of crizotinib proved to be a good approach for reverting the problems associated with crizotinib .Molecular Structure Analysis
The molecular structure of “this compound” is determined by 11B NMR spectroscopy . This method is used to determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d, l -hydrobenzoin as prototypical diols .Chemical Reactions Analysis
Boronic acids, such as “this compound”, have been employed for diol binding with differing substitution of the phenyl ring . The reaction conditions include the use of Boc2O, DMAP, CH2Cl2, and other reagents .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 162.94 . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Boronic Acid Catalysis
Boronic acids, including (2-Cyano-4-hydroxyphenyl)boronic acid, are recognized for their catalytic properties in organic reactions. They can activate hydroxy functional groups, enabling transformations into useful products under mild conditions. This catalytic activation of carboxylic acids leads to the formation of amides, cycloadditions, and conjugate additions. Similarly, alcohols can be activated to form carbocation intermediates for Friedel-Crafts-type reactions. Boronic acid catalysis (BAC) promotes electrophilic and nucleophilic modes of activation in various organic reactions, displaying high atom-economy and mild, selective conditions (Hall, 2019).
Enantioselective Aza-Michael Additions
The versatility of boronic acid extends to the field of enantioselective reactions. For instance, 3-borono-BINOL, a chiral boronic acid catalyst, enables the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction pathway opens the route to densely functionalized cyclohexanes, underlining the significant role of boronic acid in organic synthesis and molecular recognition (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
Boronic acid-containing polymers, derived from boronic acids, have been employed in various biomedical applications such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are characterized by their unique reactivity, solubility, and responsive nature, offering a promising avenue for the development of new biomaterials (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids are utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions facilitate their use in homogeneous assays, heterogeneous detection, biological labeling, protein manipulation, and the development of therapeutics. The reversible covalent bonding with diols makes boronic acids particularly useful in the selective recognition of cell-surface glycoconjugates (Lacina, Skládal, & James, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (2-Cyano-4-hydroxyphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of organoboron compounds with organic halides or pseudohalides .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a key biochemical pathway for the formation of carbon-carbon bonds . This pathway is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This allows for the creation of a wide range of organic compounds with diverse structures and properties .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
(2-cyano-4-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQFSZVOFOQNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)

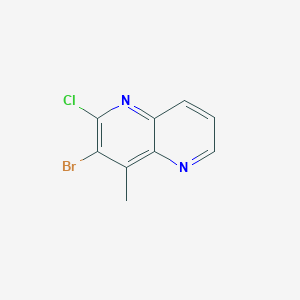
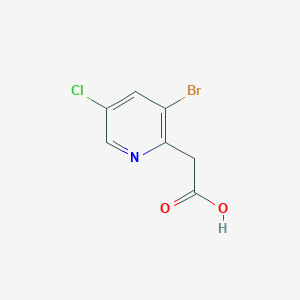

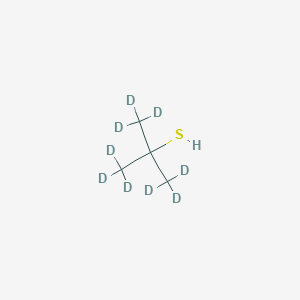
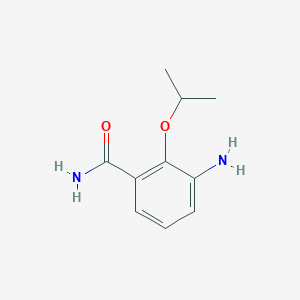
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
